4-(1-Chloroethyl)-1,2-difluorobenzene CAS number and synonyms
4-(1-Chloroethyl)-1,2-difluorobenzene CAS number and synonyms
This technical guide provides an in-depth analysis of 4-(1-Chloroethyl)-1,2-difluorobenzene , a critical benzylic halide intermediate used in the synthesis of pharmaceuticals, most notably as a precursor to the 3,4-difluorostyrene moiety found in the antiplatelet drug Ticagrelor .
Identity & Physicochemical Profile
This compound is a reactive benzylic chloride characterized by a 1,2-difluoro substitution pattern on the benzene ring and a reactive chloroethyl group at the 4-position. It serves as a versatile electrophile in organic synthesis.
| Attribute | Details |
| CAS Number | 221031-54-5 (Racemic) |
| IUPAC Name | 4-(1-Chloroethyl)-1,2-difluorobenzene |
| Common Synonyms | 1-(1-Chloroethyl)-3,4-difluorobenzene; |
| Molecular Formula | C |
| Molecular Weight | 176.59 g/mol |
| SMILES | CC(Cl)c1ccc(F)c(F)c1 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~80–85 °C (at reduced pressure, est.)[1] |
| Reactivity Class | Benzylic Halide (High susceptibility to S |
Synthetic Utility & Applications
Core Application: Precursor to 3,4-Difluorostyrene
The primary industrial utility of 4-(1-chloroethyl)-1,2-difluorobenzene is its role as a direct precursor to 3,4-difluorostyrene (CAS 350-67-4). Through dehydrochlorination (elimination), the chloroethyl group is converted into a vinyl group.
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Drug Target: Ticagrelor (Brilinta) .[2]
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Mechanism: 3,4-Difluorostyrene undergoes cyclopropanation (often biocatalytic or metal-catalyzed) to form the chiral cyclopropylamine core of Ticagrelor.
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Advantage: This route avoids the use of unstable diazonium intermediates often associated with introducing fluorinated motifs.
Secondary Application: Chiral Building Block
The benzylic chloride moiety is highly reactive toward nucleophiles.
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Chiral Amines: Reaction with amines yields 1-phenylethylamine derivatives.
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Stereochemistry: While typically synthesized as a racemate, asymmetric synthesis or kinetic resolution can yield the (R) or (S) enantiomers, which are valuable for creating enantiopure drug candidates.
Synthesis & Manufacturing Workflow
The industrial preparation typically follows a three-step sequence starting from commercially available 1,2-difluorobenzene or 3,4-difluoroacetophenone.
Step-by-Step Protocol
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Friedel-Crafts Acylation:
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Reagents: 1,2-Difluorobenzene + Acetyl Chloride + AlCl
. -
Product: 3,4-Difluoroacetophenone (CAS 369-33-5).
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Note: Regioselectivity is directed by the ortho/para-directing fluorine atoms, favoring substitution at the 4-position relative to the 1,2-difluoro motif.
-
-
Reduction:
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Reagents: Sodium Borohydride (NaBH
) in Methanol. -
Product: 1-(3,4-Difluorophenyl)ethanol (CAS 1000508-34-4).
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Process: The ketone is reduced to the secondary alcohol.
-
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Chlorination:
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Reagents: Thionyl Chloride (SOCl
) or Concentrated HCl. -
Product: 4-(1-Chloroethyl)-1,2-difluorobenzene .
-
Mechanism: S
i (retention) or S 1 (racemization) depending on conditions. SOCl typically yields the chloride with high efficiency.
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Diagram: Synthesis Pathway
Caption: Linear synthesis route from 1,2-difluorobenzene to the target chloroethyl intermediate and subsequent conversion to the styrenic drug precursor.
Safety & Handling Protocols
As a benzylic halide, 4-(1-chloroethyl)-1,2-difluorobenzene requires strict safety adherence.
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Hazards:
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Lachrymator: Vapors are highly irritating to eyes and mucous membranes.
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Corrosive/Irritant: Causes skin burns and severe eye damage.
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Hydrolysis: Reacts with moisture to release Hydrogen Chloride (HCl) gas.
-
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Storage:
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Store under inert atmosphere (Nitrogen/Argon).
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Keep refrigerated (2–8 °C) to prevent spontaneous dehydrochlorination.
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Anhydrous conditions are mandatory.
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References
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CymitQuimica. 4-(1-Chloroethyl)-1,2-difluorobenzene Product Page. Retrieved from
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SynQuest Laboratories. 1-(1-Chloroethyl)-3,4-difluorobenzene Safety Data. Retrieved from
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3,4-Difluoroacetophenone. Retrieved from
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Google Patents. Process for preparing (S)-2-chloro-1-(3,4-difluorophenyl)ethanol (Ticagrelor Intermediate). Retrieved from
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B. Subtilis Globin Research. Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. Retrieved from
